molecular formula C11H20N4O B13626302 6-(1h-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide

6-(1h-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide

Cat. No.: B13626302
M. Wt: 224.30 g/mol
InChI Key: STAVYHGKGLTSGE-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide (CAS: 1248216-43-4) is a synthetic organic compound featuring a hexanamide backbone substituted with a methyl group, a methylamino group, and a 1H-imidazol-1-yl moiety. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its ability to participate in hydrogen bonding and π-π interactions. While the compound is listed with one supplier (), its specific applications and biological activity remain uncharacterized in publicly available literature.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

6-imidazol-1-yl-2-methyl-2-(methylamino)hexanamide

InChI

InChI=1S/C11H20N4O/c1-11(13-2,10(12)16)5-3-4-7-15-8-6-14-9-15/h6,8-9,13H,3-5,7H2,1-2H3,(H2,12,16)

InChI Key

STAVYHGKGLTSGE-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN1C=CN=C1)(C(=O)N)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment to Hexanamide Backbone: The imidazole ring is then attached to a hexanamide backbone through a nucleophilic substitution reaction.

    Introduction of Methyl and Methylamino Groups: The methyl and methylamino groups are introduced via alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the hexanamide backbone.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Imidazolone derivatives.

    Reduction: Reduced hexanamide derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

6-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 6-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide depends on its application:

    Enzyme Inhibition: The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity.

    Ligand Binding: The compound can act as a ligand, binding to specific receptors or proteins and modulating their function.

    Pathways Involved: The exact pathways depend on the biological target but may involve inhibition of key enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name CAS Number Core Structure Key Functional Groups Reported Applications/Toxicity
6-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide 1248216-43-4 Hexanamide with imidazole Imidazole, methylamino, amide Unknown; research use inferred
Aldicarb (Propanal, 2-methyl-2-(methylthio)-, O-[(methylamino)carbonyl]oxime) 116-06-3 Oxime carbamate Methylthio, methylamino, oxime, carbamate Agrochemical (restricted); high toxicity
2-Hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one Not provided Imidazolone with diphenyl groups Hydrazinyl, carbonyl, diphenyl Intermediate for triazinone synthesis

Key Observations :

  • Imidazole vs. Oxime Carbamate: The target compound’s amide and imidazole groups contrast with Aldicarb’s oxime carbamate, which is associated with acute neurotoxicity in pesticides .
  • Methylamino Group: Both the target compound and Aldicarb share a methylamino substituent, but its placement on a hexanamide backbone (target) versus a carbamate (Aldicarb) likely alters bioavailability and target specificity.

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